molecular formula C13H15NO3S2 B2485330 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034292-35-6

5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2485330
CAS No.: 2034292-35-6
M. Wt: 297.39
InChI Key: WDZGWZAJYMYRJR-UHFFFAOYSA-N
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Description

5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with a sulfonyl group and a dihydrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would need to ensure high yield and purity, possibly through continuous flow chemistry or other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

    Substitution: The bicyclic structure allows for substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol or amine derivatives.

Scientific Research Applications

5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action for 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the bicyclic structure provides stability and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure and are used in similar applications.

    Dihydrobenzofuran derivatives: Compounds with the dihydrobenzofuran moiety are also studied for their biological activities.

Uniqueness

5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to the combination of the sulfonyl group, dihydrobenzofuran moiety, and bicyclic structure. This combination provides distinct chemical properties and potential for diverse applications in research and industry.

Properties

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c15-19(16,14-7-11-6-10(14)8-18-11)12-1-2-13-9(5-12)3-4-17-13/h1-2,5,10-11H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZGWZAJYMYRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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